N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide
Description
Properties
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(3-trimethoxysilylpropyl)octane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F17NO5SSi/c1-5-34(7-6-8-41(37-2,38-3)39-4)40(35,36)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVEUJCJYGSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC[Si](OC)(OC)OC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2N(CH2CH3)CH2CH2CH2Si(OCH3)3, C16H20F17NO5SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trimethoxysilyl)propyl]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069484 | |
| Record name | N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61660-12-6 | |
| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trimethoxysilyl)propyl]-1-octanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61660-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061660126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylheptadecafluoro-N-[3-(trimethoxysilyl)propyl]octanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide (CAS No. 61660-12-6) is a fluorinated sulfonamide compound with significant potential in various applications, particularly in antimicrobial and antiviral domains. Its unique chemical structure, which incorporates both fluorinated and silane functionalities, suggests a range of biological activities that merit detailed exploration.
- Molecular Formula : C16H20F17NO5SSi
- Molecular Weight : 689.46 g/mol
- Functional Groups : Sulfonamide, silane, and fluorinated hydrocarbons.
The presence of fluorinated carbon chains is known to impart unique properties such as increased hydrophobicity and stability, which can enhance biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing similar silane functional groups. For instance, a study evaluating the antimicrobial effects of a surface-coating disinfectant based on 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride demonstrated significant reductions in pathogen titers on treated surfaces, suggesting that silane-based compounds can effectively reduce microbial contamination over extended periods .
Table 1: Antimicrobial Efficacy of Silane-Based Compounds
| Compound | Pathogen Tested | Reduction in Pathogen Load (%) | Duration of Efficacy (Days) |
|---|---|---|---|
| 3-(Trimethoxysilyl)propyldimethyl ammonium | Influenza virus | 99% | 7 |
| This compound | Salmonella | TBD | TBD |
Case Studies and Research Findings
- Surface Coating Applications : A study focused on the application of silane-based coatings for personal protective equipment (PPE) demonstrated that such treatments significantly reduced contamination from pathogens like influenza and Salmonella for up to seven days . This underscores the utility of silane compounds in enhancing the safety of surfaces in healthcare settings.
- Fluorinated Compounds in Biomedical Applications : Research into fluorinated compounds has shown that they can enhance membrane stability and reduce cellular toxicity, making them suitable for various biomedical applications. The incorporation of silane groups further augments their functional versatility .
Safety and Toxicological Considerations
The safety profile of this compound is crucial for its application in consumer products. Fluorinated compounds have been scrutinized for potential environmental and health impacts, particularly regarding bioaccumulation and toxicity. Regulatory bodies have established guidelines for the safe use of such chemicals, emphasizing the need for thorough toxicological assessments .
Scientific Research Applications
Surface Modification
N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide is extensively used for modifying surfaces to enhance their properties:
- Hydrophobic Coatings : The fluorinated tail imparts water-repellent characteristics to surfaces, making it suitable for coatings in electronics and textiles.
- Silane Coupling Agent : It acts as a coupling agent in composites, improving adhesion between organic polymers and inorganic substrates.
Membrane Technology
This compound has been investigated for use in membrane filtration technologies:
- Organic and Inorganic Filtration : Its ability to form stable membranes allows for the effective removal of contaminants from water sources. Studies have shown that membranes functionalized with this compound exhibit improved selectivity and permeability .
Environmental Applications
The compound's unique chemical structure makes it suitable for environmental remediation:
- Adsorption of Pollutants : Research indicates that this compound can be used to functionalize silica gel, enhancing its capacity to adsorb heavy metals from wastewater .
Case Studies
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a heptadecafluorooctane chain (17 fluorine atoms), providing extreme hydrophobicity and chemical stability.
- A trimethoxysilylpropyl group enables covalent bonding to substrates (e.g., glass, metals) via hydrolysis and condensation reactions.
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to four classes of analogues (Table 1):
Table 1: Structural and Functional Comparison
Critical Observations :
Fluorocarbon Chain Length :
- The target compound’s C8 perfluoro chain (heptadecafluoro) offers superior hydrophobicity compared to shorter-chain analogues (e.g., perfluorohexanamide in CAS 154380-34-4), enhancing durability in coatings .
- Shorter chains (e.g., C6) may reduce bioaccumulation risks but compromise performance .
Functional Group Chemistry: Trimethoxysilyl vs. Hydroxyethyl/Dimethylamino: The trimethoxysilyl group enables substrate adhesion, making the target compound ideal for surface modification. In contrast, hydroxyethyl (CAS 1691-99-2) and dimethylamino (CAS 13417-01-1) groups enhance solubility in polar matrices, favoring emulsification . Sulphonamide vs. Amide: Sulphonamides (target compound) exhibit higher acidity (pKa ~1-2) compared to amides (pKa ~10-12), affecting reactivity in synthetic pathways .
Molecular Weight and Performance :
- Higher molecular weight (~689.5 g/mol) of the target compound improves film-forming ability in coatings but may reduce volatility in analytical applications compared to lighter analogues like ATS (~250 g/mol) .
Preparation Methods
Calcium Triflimide-Activated Coupling
A state-of-the-art approach employs calcium triflimide [Ca(NTf₂)₂] to activate sulfonyl fluorides for reaction with amines. For this compound, the protocol involves:
Reagents :
- Heptadecafluorooctanesulfonyl fluoride (CAS 1763-23-1)
- N-Ethyl-3-(trimethoxysilyl)propylamine
- Ca(NTf₂)₂ (20 mol%) in acetonitrile, 60°C, 12 hours.
Mechanism :
Calcium triflimide acts as a Lewis acid, polarizing the S–F bond and facilitating nucleophilic attack by the amine (Fig. 1). The triflimide anion stabilizes intermediates, suppressing side reactions like self-condensation.
Outcomes :
- Yield: 82–89% (isolated).
- Purity: >95% (HPLC).
- Advantages: Tolerance to moisture, scalability to multigram quantities.
Method 2: N-Silylamine-Mediated Sulfonylation
Solvent-Free Sulfonyl Chloride Route
This method exploits the high reactivity of N-silylamines with sulfonyl chlorides:
Procedure :
- Sulfonamide Formation :
- Heptadecafluorooctanesulfonyl chloride (1 mmol) + N-silylethyl-3-(trimethoxysilyl)propylamine (1 mmol) → neat, 80°C, 2 hours.
- Byproduct: Trimethylsilyl chloride (recoverable via distillation).
- Workup :
- Silica gel chromatography (hexane:ethyl acetate = 4:1) yields the product as a colorless oil.
Data :
| Parameter | Value |
|---|---|
| Yield | 91% |
| Reaction Time | 2 hours |
| Purity (NMR) | 98% |
Mechanistic Insight :
The reaction proceeds via an addition-elimination pathway (Fig. 2). The N-silylamine’s nucleophilicity is enhanced by silicon’s electron-donating effect, accelerating sulfonyl chloride activation.
Method 3: Sequential Amination-Silylation
Two-Step Synthesis
For substrates sensitive to simultaneous functionalization, a sequential approach is preferred:
Step 1: Sulfonamide Synthesis
- Heptadecafluorooctanesulfonyl fluoride + ethylamine → Ca(NTf₂)₂, THF, 25°C, 6 hours.
- Intermediate: N-Ethylheptadecafluorooctanesulfonamide (Yield: 85%).
Step 2: Silylation
- Intermediate + 3-(trimethoxysilyl)propyl bromide → K₂CO₃, DMF, 80°C, 24 hours.
- Final product yield: 74%.
Trade-offs :
- Lower overall yield (61%) due to stepwise purification.
- Requires anhydrous conditions to prevent silyl group hydrolysis.
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Calcium Triflimide | 89 | 95 | High | Moderate |
| N-Silylamine | 91 | 98 | Medium | High |
| Sequential | 61 | 92 | Low | Low |
Key Observations :
- The N-silylamine route offers superior yield and purity but requires specialized silylated amines.
- Calcium triflimide activation is optimal for one-pot syntheses but incurs higher reagent costs.
Industrial-Scale Considerations
Solvent-Free Optimization
Adapting Method 2 for bulk production:
- Scale : 1 kg batch.
- Conditions : 100°C, mechanical stirring, vacuum distillation to recover Me₃SiCl (89% recovery).
- Throughput : 12 batches/month, yielding 9.8 kg product.
Environmental Impact Mitigation
- Waste Streams : Fluorinated byproducts require specialized disposal (e.g., plasma arc oxidation).
- Green Chemistry Metrics :
- E-factor: 8.2 (vs. industry average 15–20 for fluorinated compounds).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide?
- The synthesis typically involves reacting perfluorooctanesulfonyl fluoride with 3-aminopropyltrimethoxysilane derivatives in the presence of a base (e.g., triethylamine). A two-step process is often used: (1) fluorinated sulfonamide formation via nucleophilic substitution, followed by (2) silylation of the propylamine intermediate. Solvents like dichloromethane or tetrahydrofuran are preferred due to their inertness toward silane groups. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid hydrolysis of the trimethoxysilyl moiety .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): NMR is essential for verifying the perfluorinated chain integrity, while and NMR confirm the organic backbone.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic bands for sulfonamide (SO-N, ~1350 cm) and siloxane (Si-O, ~1100 cm).
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns.
- Elemental Analysis: Ensures stoichiometric consistency, particularly for fluorine and silicon content .
Q. How does the trimethoxysilyl group influence the compound’s reactivity and applications?
- The trimethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, silica) via sol-gel reactions, making the compound valuable for creating hydrophobic coatings. Hydrolysis of methoxy groups forms silanol (-Si-OH), which condenses into siloxane networks. This property is leveraged in self-assembled monolayers (SAMs) for surface functionalization in sensors or anti-fouling materials .
Advanced Research Questions
Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability)?
- Cross-validate data using orthogonal methods (e.g., differential scanning calorimetry for thermal stability vs. thermogravimetric analysis).
- Control environmental factors (humidity, light) during experiments, as the silane group is moisture-sensitive.
- Compare results across peer-reviewed studies while noting synthesis protocols (e.g., solvent purity, drying methods) that may introduce variability .
Q. How can this compound be detected and quantified in environmental matrices?
- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SAX) isolates perfluorinated sulfonamides from water or soil.
- Chromatography: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C8 column separates the compound from co-eluting PFAS analogs.
- Quantification: Use isotopically labeled internal standards (e.g., -N-EtFOSA) to correct matrix effects. Limit of detection (LOD) typically ranges 0.1–1 ng/L in water .
Q. What experimental designs are recommended for studying its hydrolytic stability under environmental conditions?
- Conduct accelerated hydrolysis studies at varying pH (3–10) and temperatures (25–60°C). Monitor degradation products (e.g., perfluorooctanesulfonic acid, PFOS) via LC-MS.
- Use NMR to track siloxane network formation during hydrolysis.
- Compare degradation kinetics in freshwater vs. seawater to assess halide ion effects .
Q. How does the compound interact with biological systems in toxicity assays?
- In Vitro Models: Use human hepatocyte (HepG2) or kidney (HEK293) cell lines to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection).
- Protein Binding: Fluorescence quenching assays evaluate binding to serum albumin.
- Metabolic Studies: Incubate with liver microsomes to identify phase I/II metabolites (e.g., dealkylated or hydroxylated derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
